N-benzyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
Description
N-benzyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is a complex organic compound that features a benzyl group, a hydroxy-methylpropyl group, and an indole derivative
Properties
IUPAC Name |
N-benzyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2,26)14-23(13-15-8-4-3-5-9-15)19(24)12-17-16-10-6-7-11-18(16)22-20(17)25/h3-11,17,26H,12-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAFAEZNXXOGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(CC1=CC=CC=C1)C(=O)CC2C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting from an appropriate indole precursor, the indole ring is functionalized to introduce the 2-oxo group. This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Acylation Reaction: The functionalized indole is then subjected to an acylation reaction with an acyl chloride or anhydride to form the 2-(2-oxo-1,3-dihydroindol-3-yl)acetamide intermediate.
N-Alkylation: The intermediate is then alkylated with benzyl chloride and 2-hydroxy-2-methylpropylamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used (e.g., PCC, DMP).
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), Thiols (R-SH)
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of azides or thioethers from the benzyl group.
Scientific Research Applications
Chemistry
In organic synthesis, N-benzyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
This compound may exhibit biological activity due to its indole moiety, which is a common structural motif in many bioactive molecules. It could be investigated for potential pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In the materials science industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with specific chemical functionalities.
Mechanism of Action
The mechanism by which N-benzyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions or hydrogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide: Lacks the hydroxy-methylpropyl group, potentially altering its solubility and reactivity.
N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide: Lacks the benzyl group, which may affect its biological activity and chemical properties.
Uniqueness
N-benzyl-N-(2-hydroxy-2-methylpropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications, from organic synthesis to potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
